(3-Methoxyisoquinolin-6-yl)boronic acid (3-Methoxyisoquinolin-6-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1690326-09-0
VCID: VC2758482
InChI: InChI=1S/C10H10BNO3/c1-15-10-5-8-4-9(11(13)14)3-2-7(8)6-12-10/h2-6,13-14H,1H3
SMILES: B(C1=CC2=CC(=NC=C2C=C1)OC)(O)O
Molecular Formula: C10H10BNO3
Molecular Weight: 203 g/mol

(3-Methoxyisoquinolin-6-yl)boronic acid

CAS No.: 1690326-09-0

Cat. No.: VC2758482

Molecular Formula: C10H10BNO3

Molecular Weight: 203 g/mol

* For research use only. Not for human or veterinary use.

(3-Methoxyisoquinolin-6-yl)boronic acid - 1690326-09-0

Specification

CAS No. 1690326-09-0
Molecular Formula C10H10BNO3
Molecular Weight 203 g/mol
IUPAC Name (3-methoxyisoquinolin-6-yl)boronic acid
Standard InChI InChI=1S/C10H10BNO3/c1-15-10-5-8-4-9(11(13)14)3-2-7(8)6-12-10/h2-6,13-14H,1H3
Standard InChI Key LIGRXQMUAIGUDM-UHFFFAOYSA-N
SMILES B(C1=CC2=CC(=NC=C2C=C1)OC)(O)O
Canonical SMILES B(C1=CC2=CC(=NC=C2C=C1)OC)(O)O

Introduction

(3-Methoxyisoquinolin-6-yl)boronic acid is an organic compound belonging to the class of boronic acids. It is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, along with a methoxy group and an isoquinoline moiety. This compound is primarily used as a building block in organic synthesis, particularly in forming complex structures through reactions like the Suzuki–Miyaura coupling.

Synthesis Methods

The synthesis of (3-Methoxyisoquinolin-6-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boron triisopropoxide or boron trimethoxide. Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions

(3-Methoxyisoquinolin-6-yl)boronic acid can undergo several types of chemical reactions:

  • Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. It employs palladium catalysts and is pivotal in synthesizing biaryl compounds, which are important in pharmaceuticals and materials science.

  • Oxidation and Reduction: Boronic acids can be oxidized to form boronic esters or reduced to form boranes. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

  • Substitution Reactions: The hydroxyl group in boronic acids can be substituted with other functional groups under appropriate conditions.

Reaction Conditions and Products

Reaction TypeCatalysts/ReagentsMajor Products
Suzuki–Miyaura CouplingPalladium catalysts, aryl halidesBiaryl compounds
OxidationHydrogen peroxideBoronic esters
ReductionSodium borohydrideBoranes

Medicinal Chemistry Applications

Boronic acids, including (3-Methoxyisoquinolin-6-yl)boronic acid, have potential applications in medicinal chemistry. They can act as reversible covalent inhibitors of serine proteases by forming tetrahedral intermediates at the enzyme's active site. This makes them valuable in drug design for therapeutic applications, particularly in targeting enzymes involved in bacterial resistance and other diseases.

Biological Activity

The compound's structure suggests interesting interactions with biological targets. It can form reversible covalent bonds with serine residues in enzymes, modulating their activity. This characteristic is particularly relevant in the context of enzyme inhibition and drug design.

Case Studies

  • Antibacterial Activity: Derivatives of boronic acids have shown effectiveness against Gram-positive and Gram-negative bacteria, positioning them as potential candidates for new antimicrobial agents.

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